molecular formula C10H5BrN2O B12634458 4-(4-Bromo-1,3-oxazol-5-yl)benzonitrile CAS No. 959977-83-4

4-(4-Bromo-1,3-oxazol-5-yl)benzonitrile

Katalognummer: B12634458
CAS-Nummer: 959977-83-4
Molekulargewicht: 249.06 g/mol
InChI-Schlüssel: CONJLOWQKYKZAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromo-1,3-oxazol-5-yl)benzonitrile is a chemical compound that features a bromine atom attached to an oxazole ring, which is further connected to a benzonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1,3-oxazol-5-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzonitrile with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromo-1,3-oxazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

    Cyclization Reactions: The oxazole ring can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromo-1,3-oxazol-5-yl)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(4-Bromo-1,3-oxazol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

4-(4-Bromo-1,3-oxazol-5-yl)benzonitrile can be compared with other similar compounds, such as:

    3-Bromo-4-(1,3-oxazol-5-yl)benzonitrile: A similar compound with the bromine atom in a different position on the benzene ring.

    4-(4-Chloro-1,3-oxazol-5-yl)benzonitrile: A compound with a chlorine atom instead of a bromine atom.

    4-(4-Fluoro-1,3-oxazol-5-yl)benzonitrile: A compound with a fluorine atom instead of a bromine atom.

These similar compounds may exhibit different chemical and biological properties due to the variations in their substituents, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

959977-83-4

Molekularformel

C10H5BrN2O

Molekulargewicht

249.06 g/mol

IUPAC-Name

4-(4-bromo-1,3-oxazol-5-yl)benzonitrile

InChI

InChI=1S/C10H5BrN2O/c11-10-9(14-6-13-10)8-3-1-7(5-12)2-4-8/h1-4,6H

InChI-Schlüssel

CONJLOWQKYKZAX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#N)C2=C(N=CO2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.